Dilevalol
Übersicht
Beschreibung
Dilevalol is the (R,R)-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It was introduced as a new generation of β-blockers with vasodilating activity, primarily used for treating hypertension . due to reports of hepatotoxicity, it was withdrawn from the market in 1990 .
Wissenschaftliche Forschungsanwendungen
Dilevalol wurde ausführlich auf seine pharmakodynamischen und pharmakokinetischen Eigenschaften untersucht . Es wurde in der Forschung im Zusammenhang mit verwendet:
Herz-Kreislauf-Forschung: Studien haben seine Auswirkungen auf Herzfrequenz, Blutdruck und peripherem Widerstand untersucht.
Pharmakokinetik: Die Forschung konzentrierte sich auf seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch β2-Agonismus und nichtselektiven β-Adrenozeptorantagonismus . Es senkt den Blutdruck durch eine periphere Vasodilatation, ohne die Herzfrequenz signifikant zu beeinflussen . Die molekularen Zielstrukturen sind β1- und β2-Adrenozeptoren, wobei eine höhere Affinität zu β2-Adrenozeptoren besteht . Die an seinem Wirkmechanismus beteiligten Wege umfassen die Hemmung der β-Adrenozeptor-vermittelten Signalübertragung, was zu Vasodilatation und vermindertem peripheren Widerstand führt .
Wirkmechanismus
Target of Action
Dilevalol, the RR-stereoisomer of labetalol, is a non-cardioselective β-adrenoceptor antagonist . It primarily targets β1- and β2-adrenoceptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and vascular resistance .
Mode of Action
This compound interacts with its targets by blocking β1- and β2-adrenoceptors, similar to propranolol . It also exhibits substantial partial β2-agonist activity . This means that while it blocks the receptors, it also stimulates them to a certain extent . This interaction results in peripheral vasodilation, reducing blood pressure without significantly affecting the heart rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking β1- and β2-adrenoceptors and stimulating β2-adrenoceptors, this compound disrupts the normal functioning of this pathway . This leads to peripheral vasodilation, which in turn reduces systemic vascular resistance .
Pharmacokinetics
Following oral administration, this compound is completely absorbed . It has a long elimination half-life, which allows for once-daily administration . The bioavailability of this compound is around 20 to 35%, and there is wide interindividual variability in plasma drug concentrations and dosage requirements .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in blood pressure . This is achieved through peripheral vasodilation, which decreases systemic vascular resistance . Importantly, this compound achieves this without significantly affecting heart rate .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dilevalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a nonselective blocker of β1- and β2-adrenoceptors, with a potency similar to propranolol . This compound’s selective partial β2-agonist activity is manifested in its vasodilator response and reduction of arterial blood pressure . This interaction is primarily mediated through β2-adrenergic receptors, distinguishing it from other agents like pindolol .
Cellular Effects
This compound influences various types of cells and cellular processes. It reduces peripheral resistance and blood pressure without significantly affecting heart rate in both animals and humans . In cellular terms, this compound’s partial β2-agonist activity leads to tracheal relaxation and peripheral vasodilatation . This activity is sensitive to propranolol, indicating its interaction with β2-adrenergic receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective β2-adrenergic receptor agonism and nonselective β1- and β2-adrenoceptor antagonism . This dual action results in vasodilation and reduced arterial blood pressure . This compound’s mechanism involves binding to β2-adrenergic receptors, leading to relaxation of vascular smooth muscle and subsequent vasodilation . Additionally, it inhibits β1-adrenergic receptors, contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It is rapidly absorbed and has a mean elimination half-life of 8 to 12 hours . This compound’s antihypertensive effects are sustained over time, with no significant development of tolerance . Its stability and degradation have been studied, showing consistent pharmacokinetic properties in both normotensive and hypertensive volunteers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral doses ranging from 2.5 to 50 mg/kg have been shown to reduce blood pressure in spontaneously hypertensive rats without significantly affecting heart rate . Higher doses may lead to increased β2-agonist activity, resulting in enhanced vasodilation . Toxic or adverse effects at high doses have not been extensively reported .
Metabolic Pathways
This compound is extensively metabolized in the liver, with glucuronide conjugation being a major pathway of elimination . It undergoes first-pass hepatic metabolism, resulting in low absolute bioavailability . The pharmacokinetics of this compound indicate a high hepatic clearance, leading to significant first-pass effect .
Transport and Distribution
This compound is rapidly and completely absorbed, with an average bioavailability of around 20 to 35% . It is extensively distributed into extravascular tissue, as shown by an apparent volume of distribution of about 25 L/kg following a 50 mg intravenous dose in healthy subjects . This compound’s transport and distribution are influenced by its high hepatic clearance and extensive first-pass metabolism .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its activity is primarily mediated through β2-adrenergic receptors located on the cell membrane . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported.
Vorbereitungsmethoden
Dilevalol wird aus Labetalol synthetisiert, das zwei stereogene Zentren hat und als vier Stereoisomere existiert Der Syntheseweg beinhaltet die Trennung von Labetalol in seine einzelnen Stereoisomere, gefolgt von der Reinigung des (R,R)-Isomers . Industrielle Produktionsmethoden beinhalten typischerweise großtechnische Trenn- und Reinigungsprozesse, um das gewünschte Stereoisomer zu erhalten .
Analyse Chemischer Reaktionen
Dilevalol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen oder Aminen führen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Dilevalol wird mit anderen β-Blockern wie Propranolol, Atenolol und Labetalol verglichen . Im Gegensatz zu Propranolol und Atenolol hat this compound eine signifikante β2-Agonistenaktivität, die zu seinen vasodilatierenden Eigenschaften beiträgt . Im Vergleich zu Labetalol hat this compound eine höhere β1-Adrenozeptor-Blockeraktivität und eine geringere α1-Blockeraktivität . Ähnliche Verbindungen sind:
Propranolol: Ein nichtselektiver β-Blocker ohne signifikante vasodilatierende Aktivität.
Atenolol: Ein selektiver β1-Blocker mit minimaler β2-Agonistenaktivität.
Labetalol: Ein racemisches Gemisch mit sowohl α1- als auch β-Adrenozeptor-Blockeraktivitäten.
Die Einzigartigkeit von this compound liegt in der Kombination seiner β2-Agonisten- und β-Adrenozeptorantagonistenaktivitäten, die sowohl blutdrucksenkende als auch vasodilatierende Wirkungen bieten .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
Record name | (+)-Labetalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilevalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILEVALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.